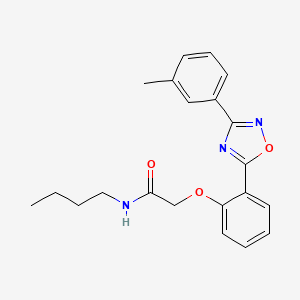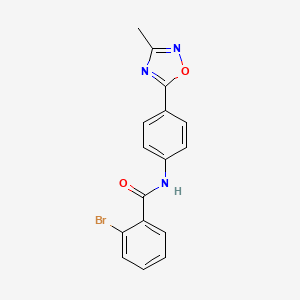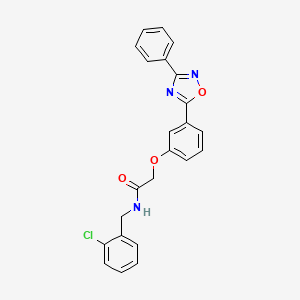
N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide, also known as ML352, is a small molecule drug that has shown potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called Hsp70, which is involved in various cellular processes, including protein folding and degradation. By inhibiting Hsp70, N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide may disrupt the function of cancer cells, protect neurons from oxidative stress, and inhibit viral replication.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that lead to the death of cancer cells. In neurodegenerative disorders, N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide has been shown to reduce oxidative stress and inflammation, which are factors that contribute to neuronal damage. In infectious disease research, N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide has been shown to inhibit viral replication by targeting the viral protease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide in lab experiments is its small size, which allows it to easily penetrate cells and tissues. Additionally, N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide has shown good stability and solubility in various solvents, making it a versatile compound for use in different experimental settings. However, one limitation of N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide is its relatively low potency, which may require higher concentrations to achieve therapeutic effects.
Direcciones Futuras
There are several future directions for N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide research, including:
1. Further exploration of its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
2. Investigation of its mechanism of action, including its interactions with Hsp70 and other cellular proteins.
3. Development of more potent analogs of N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide that may have improved therapeutic efficacy.
4. Investigation of the pharmacokinetics and pharmacodynamics of N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide in animal models and humans.
5. Exploration of its potential as a tool compound for studying cellular processes and disease mechanisms.
Conclusion:
In conclusion, N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide is a small molecule drug that has shown potential as a therapeutic agent for various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide as a therapeutic agent and tool compound for studying cellular processes and disease mechanisms.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide involves a multi-step process that starts with the reaction of 2-methoxyaniline with 2-chloro-5-nitrobenzoic acid to form 5-chloro-2-methoxybenzoic acid. The acid is then converted to the corresponding acid chloride, which is reacted with piperidine-3-carboxamide to form N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide has shown promising results in inhibiting the growth of cancer cells, particularly in breast and prostate cancers. In neurodegenerative disorders, N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide has been shown to protect neurons from damage caused by oxidative stress, which is a hallmark of diseases such as Alzheimer's and Parkinson's. In infectious disease research, N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide has shown potential as an antiviral agent against Zika and Dengue viruses.
Propiedades
IUPAC Name |
N-cyclohexyl-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3S/c1-19(17,18)15-9-5-6-11(10-15)13(16)14-12-7-3-2-4-8-12/h11-12H,2-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCSPORQJVEJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1-(methylsulfonyl)piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-methyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717972.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7717978.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7717991.png)



![5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7718020.png)
